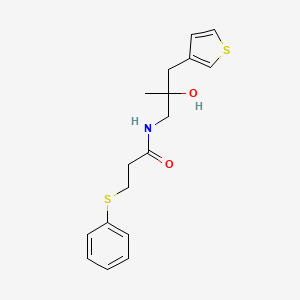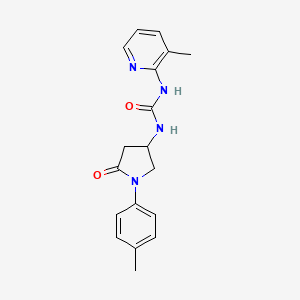
1-(3-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Substituent Effects on Molecular Interactions
Research into the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation reveals insights into molecular behavior. For instance, certain substituents can significantly influence the formation of conformational isomers and their binding interactions with cytosine, highlighting the compound's potential in understanding molecular recognition and binding dynamics (Chia-Hui Chien et al., 2004).
Molecular Synthesis and Structure
The synthesis of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes have been detailed, providing insights into their structural and conformational properties. These studies contribute to the understanding of how such compounds can be synthesized and manipulated for various applications, including the design of foldamers and self-assembling materials (Perry S. Corbin et al., 2001).
Fluorescent Sensing Applications
The development of fluorescent pyrid-2-yl ureas for the binding of carboxylic acids showcases the potential of such compounds in sensory applications. These findings suggest that the compound could serve as a basis for developing new fluorescent sensors capable of detecting organic acids through changes in fluorescence response, leveraging intramolecular hydrogen bonding disruption (L. Jordan et al., 2010).
Redox Systems and Antimicrobial Activity
Novel urea derivatives have been explored as redox systems, offering insights into their electrochemical properties and potential applications in developing new materials with specific redox characteristics. Additionally, the antimicrobial activity of certain N-substituted ureas suggests potential uses in developing new antimicrobial agents or coatings (R. Weiss & S. Reichel, 2000); (P. V. G. Reddy et al., 2003).
Anion Receptor and Directing Groups in Chemical Synthesis
The study of pyridinium/urea-based anion receptors and their role in methine formation in the presence of basic anions offers a foundation for designing new anion recognition systems. This research provides valuable information for the development of sensors and devices that require specific anion detection capabilities. Additionally, the use of 1-aminopyridinium ylides as directing groups in chemical synthesis demonstrates the versatility of pyridyl ureas in facilitating specific chemical transformations (G. Bergamaschi et al., 2011); (K. Le et al., 2019).
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-7-15(8-6-12)22-11-14(10-16(22)23)20-18(24)21-17-13(2)4-3-9-19-17/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBHYAGDOUVIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2661962.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)
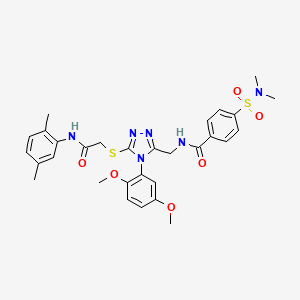
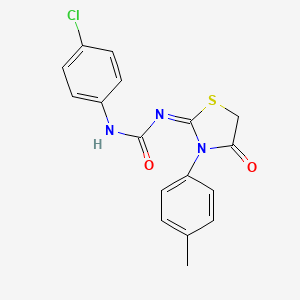
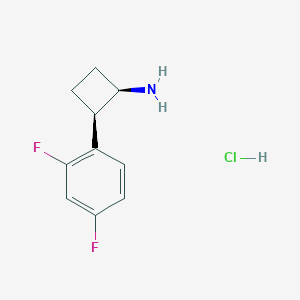
![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
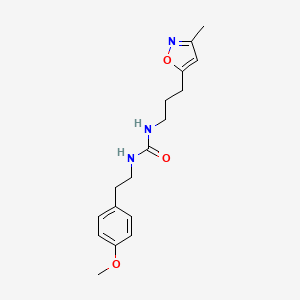
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)
![2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2661975.png)
